Isobutylene

概要

説明

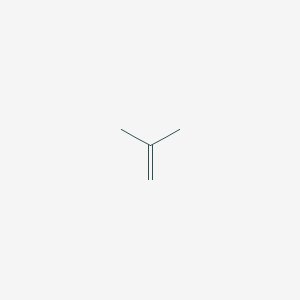

Isobutylene (C₄H₈), also known as 2-methylpropene, is a branched alkene with a double bond between the first and second carbon atoms. Its structure (CH₂=C(CH₃)₂) confers distinct physical and chemical properties, including a low boiling point (-7°C) due to weak van der Waals forces and high volatility . Industrially, it is synthesized via metathesis of ethylene and 2-butene or catalytic dehydrogenation of isobutane .

This compound is a critical precursor in producing polythis compound (PIB), butyl rubber, and methyl methacrylate (MMA) .

準備方法

Synthetic Routes and Reaction Conditions:

Dehydration of Tertiary Butyl Alcohol (TBA): Isobutylene can be synthesized by dehydrating tertiary butyl alcohol. This process involves heating tertiary butyl alcohol containing water to 90°C, introducing it into a dehydration reactor filled with resin, and starting the dehydration reaction.

Catalytic Dehydrogenation of Isobutane: Another method involves the catalytic dehydrogenation of isobutane using processes like Catofin.

Industrial Production Methods:

Back-Cracking of Methyl Tert-Butyl Ether (MTBE) or Ethyl Tert-Butyl Ether (ETBE): this compound can be produced in high purities by back-cracking MTBE or ETBE at high temperatures and then separating the this compound by distillation from methanol.

Ethenolysis of Dithis compound: this compound is also a byproduct in the ethenolysis of dithis compound to prepare neohexene.

化学反応の分析

Types of Reactions:

Alkylation: Isobutylene undergoes alkylation reactions with butane to produce isooctane, a fuel additive.

Polymerization: this compound can be polymerized to produce butyl rubber (polythis compound or PIB).

Friedel-Crafts Alkylation: this compound is used in Friedel-Crafts alkylation reactions to produce antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

Common Reagents and Conditions:

Catalysts: Strong acids like sulfuric acid are commonly used as catalysts in alkylation reactions.

Reaction Conditions: Alkylation reactions typically occur at low temperatures (around 5°C) and high stirring speeds (1500 rpm) to optimize selectivity.

Major Products:

Isooctane: Produced from the alkylation of this compound with butane.

Butyl Rubber: Produced from the polymerization of this compound.

Antioxidants: BHT and BHA produced from Friedel-Crafts alkylation reactions.

科学的研究の応用

Synthetic Rubber Production

Isobutylene Rubber (Butyl Rubber)

this compound is primarily used to produce butyl rubber, a copolymer of this compound and isoprene. The unique properties of butyl rubber include:

- Excellent Air Retention: Ideal for tire inner tubes and other applications requiring airtight seals.

- Chemical Resistance: Suitable for harsh environments and various chemical exposures.

- Low Gas Permeability: Prevents fuel evaporation in automotive fuel systems.

Applications in the Automotive Industry

- Tire Manufacturing: Butyl rubber's air retention properties are crucial for maintaining tire pressure.

- Automotive Components: Used in belts, hoses, and gaskets due to its heat and chemical resistance .

Medical Applications

Poly(Styrene-block-Isobutylene-block-Styrene) (SIBS)

SIBS is a thermoplastic elastomer derived from this compound that has gained traction in medical applications due to its biocompatibility and mechanical properties. Notable uses include:

- Drug-Eluting Stents: SIBS has been utilized in drug-eluting coronary stents, such as Boston Scientific's TAXUS stent, demonstrating hemocompatibility and long-term stability.

- Medical Devices: Applications extend to catheters, surgical implants, and other devices requiring sterilization and biocompatibility .

Fuel Additives

This compound plays a significant role in refining processes:

- Production of Isooctane: this compound is alkylated with butane to produce isooctane, a high-octane fuel additive that enhances gasoline performance.

- Methyl Tert-Butyl Ether (MTBE): Synthesized from methanol and this compound, MTBE is widely used as a gasoline additive to improve combustion efficiency .

Advanced Material Development

Recent research has focused on enhancing the properties of materials derived from this compound:

- Selective Oligomerization: Studies have explored the use of Co/BETA molecular sieve catalysts for the selective oligomerization of this compound to produce valuable C8 compounds with high selectivity and stability .

- Hyper-Cross-Linked Polymers: this compound has been utilized in click chemistry to develop hyper-cross-linked polymers with diverse applications in life sciences and functional materials .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Synthetic Rubber | Tire inner tubes, automotive components | Air retention, chemical resistance |

| Medical Devices | Drug-eluting stents, catheters | Biocompatibility, sterilization resistance |

| Fuel Additives | Isooctane production, MTBE | Combustion efficiency |

| Advanced Materials | Selective oligomerization, hyper-cross-linked polymers | High selectivity, stability |

作用機序

The mechanism of action of isobutylene involves its reactivity as an alkene. In polymerization reactions, this compound undergoes cationic polymerization, where the double bond in the this compound molecule reacts with a catalyst to form a carbocation intermediate. This intermediate then reacts with other this compound molecules to form long polymer chains . The molecular targets and pathways involved in these reactions include the formation of carbocation intermediates and the propagation of polymer chains .

類似化合物との比較

Structural and Physical Properties

Table 1: Physical Properties of C₄ Hydrocarbons

| Compound | Structure | Boiling Point (°C) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Isobutylene | CH₂=C(CH₃)₂ | -7 | 56.11 | PIB, butyl rubber, MMA |

| 1-Butene | CH₂=CHCH₂CH₃ | -6 | 56.11 | Polyethylene copolymers |

| Isobutane | CH(CH₃)₃ | -11.7 | 58.12 | Refrigerants, propellants |

| Dithis compound | (CH₃)₂C-CH₂C(CH₃)₂ | 101–104 | 112.22 | Fuel additives, solvents |

- 1-Butene vs. This compound : Despite identical molecular weights, this compound’s branched structure reduces intermolecular forces, yielding a slightly lower boiling point than linear 1-butene .

- Isobutane : Saturated analog with lower reactivity; dehydrogenation yields this compound but requires catalysts (e.g., TiP₂O₇), which exhibit lower selectivity (~20% conversion) compared to other pyrophosphates .

Reactivity and Polymerization Behavior

Table 2: Polymerization Performance of C₄ Olefins

- C2B (Unspecified C₄ Olefin) : Copolymerization with this compound at 6 M concentration shows similar molecular weights and exo-olefin content to pure this compound systems .

- Butadiene (BD): Even minor BD concentrations (0.5–2.5%) disrupt reaction kinetics, producing curved first-order plots and lower Mn due to chain transfer effects .

Table 3: Catalytic Performance in this compound Production

| Catalyst | Conversion (%) | Selectivity (%) | Key Limitation |

|---|---|---|---|

| Titanium Pyrophosphate | 20 | 50 | Rapid deactivation by coke |

| TiP₂O₇ | 15 | 45 | Lowest performance in C₄ class |

- Dithis compound : Produced via this compound dimerization, it is used in aromatics synthesis but generates undesirable xylene isomers (o-, m-xylene) due to isooctene impurities .

- Polythis compound (PIB) : High-molecular-weight PIB (Mn ~920) with >90% this compound content is synthesized via cationic polymerization, offering superior thermal stability for lubricants .

Environmental and Economic Considerations

- Renewable Alternatives: this compound can be derived from bio-based isobutanol, enabling sustainable production of butyl rubber and terephthalic acid .

- Market Trends: Post-COVID-19, the this compound derivatives market faces volatility due to shifting demand in automotive (butyl rubber) and fuel additives (MTBE vs. ethanol gasoline) .

生物活性

Isobutylene, also known as 2-methylpropene, is a colorless gas that has garnered attention in both industrial applications and biological research. This article delves into the biological activity of this compound, highlighting its production pathways, potential applications in biotechnology, and safety profiles based on recent studies.

Production Pathways

This compound can be produced biologically through various microbial pathways. Research has identified several strains capable of synthesizing this compound from organic compounds. Notably, studies have shown that certain yeast strains, such as Rhodotorula minuta var. texensis, can produce this compound through the decarboxylation of isovalerate, a process linked to the catabolism of leucine. The highest production rates observed were approximately 0.45 mg L−1 broth h−1 under optimized conditions .

Key Enzymatic Pathways

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the conversion of isovalerate to this compound. Specifically, a microsomal cytochrome P450 enzyme demonstrated activity in this conversion, indicating its importance in microbial biosynthesis .

- Mevalonate Diphosphate Decarboxylase : Another pathway involves the enzyme mevalonate diphosphate decarboxylase (MDD), which has been engineered into E. coli to enhance this compound production from 3-hydroxyisovalerate .

Applications in Biotechnology

The biological activity of this compound extends beyond mere production; it has potential applications in drug development and peptide synthesis. Recent studies have explored the use of this compound-grafted peptides, which exhibit improved membrane permeability and stability in biological systems. This modification allows for enhanced binding activity and stability of bioactive peptides, making them more effective in therapeutic applications .

Case Study: this compound-Grafted Peptides

- Improved Membrane Permeability : this compound grafting leads to peptides that can better penetrate cell membranes due to reduced polarity .

- Stability in Plasma : These modified peptides demonstrate stability in human plasma and resistance to degradation by glutathione, indicating their potential for therapeutic use .

Safety and Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in both industrial and biological contexts. Toxicological studies have indicated that while this compound can induce some adverse effects at high concentrations, it generally exhibits low carcinogenic potential.

Key Findings:

- Acute Toxicity : this compound has shown minimal acute toxicity in animal studies, with no significant lesions observed at exposure levels up to 8000 ppm. The No Observed Adverse Effect Level (NOAEL) was determined to be 8000 ppm for rats .

- Mutagenicity : this compound did not exhibit mutagenic properties in various assays, including reverse mutation tests on Salmonella typhimurium and Escherichia coli .

- Reproductive Toxicity : Studies indicated no adverse effects on reproductive organs or fetal development at tested concentrations during gestation .

Comparative Data Table

The following table summarizes key findings related to the biological activity and safety profile of this compound:

| Parameter | Findings |

|---|---|

| Production Rate | Up to 0.45 mg L−1 broth h−1 from Rhodotorula minuta |

| Key Enzymes Involved | Cytochrome P450, Mevalonate Diphosphate Decarboxylase |

| Membrane Permeability | Enhanced by this compound grafting |

| NOAEL (Rats) | 8000 ppm (18.4 mg/L) |

| Mutagenicity | Negative in multiple assays |

| Reproductive Effects | No significant effects observed |

Q & A

Basic Research Questions

Q. Q1. How can researchers optimize the synthesis of isobutylene derivatives while minimizing side reactions?

Methodological Answer:

- Experimental Design: Use controlled reaction conditions (e.g., temperature gradients, catalyst loading) and monitor intermediates via in-situ techniques like FTIR or GC-MS .

- Data Analysis: Compare yields and selectivity across conditions using statistical tools (ANOVA) to identify optimal parameters. For side-product identification, employ NMR or HPLC with reference standards .

- Reproducibility: Document catalyst preparation (e.g., zeolite activation protocols) and solvent purity to ensure consistency .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound-based polymers?

Methodological Answer:

- Core Techniques: Use NMR to analyze polymer backbone structure and GPC for molecular weight distribution .

- Advanced Validation: Cross-reference DSC (thermal transitions) and FTIR (functional groups) to resolve ambiguities in branching or crosslinking .

- Limitations: Note that overlapping NMR peaks in highly branched polymers may require isotopic labeling or 2D NMR .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in this compound’s reaction kinetics reported across studies?

Methodological Answer:

- Model Selection: Apply density functional theory (DFT) to simulate reaction pathways and compare activation energies with experimental Arrhenius plots .

- Data Integration: Use sensitivity analysis to identify variables (e.g., solvent polarity, pressure) that disproportionately affect rate constants. Validate with microkinetic modeling .

- Case Study: Reconcile discrepancies in hydroamination kinetics by modeling solvent-catalyst interactions .

Q. Q4. What strategies address non-reproducible results in this compound copolymerization studies?

Methodological Answer:

- Root-Cause Analysis: Audit monomer purity (via GC headspace analysis) and catalyst aging effects using accelerated stability tests .

- Standardization: Develop a reference reaction protocol with strict humidity control (<10 ppm HO) and inert atmosphere thresholds (O < 0.1 ppm) .

- Collaborative Validation: Share raw data (e.g., DSC thermograms, GPC traces) via open-access platforms for cross-lab verification .

Q. Data Contradiction Analysis

Q. Q5. Why do this compound oxidation studies show conflicting selectivity trends for epoxide vs. carbonyl products?

Methodological Answer:

- Hypothesis Testing: Systematically vary oxidant (e.g., O, HO) and catalyst redox properties (e.g., Mn vs. Fe porphyrins) to map selectivity landscapes .

- Advanced Analytics: Use operando XAS to track catalyst oxidation states during reaction cycles and correlate with product ratios .

- Meta-Analysis: Aggregate literature data into a reactivity database, applying machine learning to identify hidden variables (e.g., trace metal impurities) .

Q. Q6. How should researchers interpret divergent thermal stability data for this compound-based elastomers?

Methodological Answer:

- Method Critique: Compare TGA protocols (heating rates, atmosphere) and sample history (e.g., curing time). Reproduce experiments with standardized ramp rates (e.g., 10°C/min under N) .

- Material Characterization: Link degradation onset temperatures to crosslink density (via swelling tests) and antioxidant content (via HPLC) .

- Uncertainty Quantification: Report confidence intervals for decomposition temperatures based on triplicate measurements .

Q. Theoretical-Experimental Integration

Q. Q7. What multiscale modeling approaches bridge gaps between quantum calculations and macroscopic this compound polymerization behavior?

Methodological Answer:

- Workflow: Combine DFT (electronic-scale), coarse-grained MD (mesoscale), and continuum models (macroscale) to predict molecular weight distributions .

- Validation: Use SAXS to verify simulated chain conformations and compare with rheological data .

- Limitations: Address computational cost by employing surrogate models trained on high-throughput experimental datasets .

Q. Ethical and Safety Considerations

Q. Q8. How can researchers mitigate risks when handling this compound in high-pressure experiments?

Methodological Answer:

- Safety Protocols: Implement OSHA-compliant pre-startup safety reviews (PSSR) for reactor modifications, including hazard assessments and emergency venting systems .

- Documentation: Maintain detailed MOC (management of change) records for equipment and procedures, with traceable approvals .

- Training: Conduct hazard operability (HAZOP) workshops to identify failure modes (e.g., valve leakage) and simulate mitigation .

特性

IUPAC Name |

2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42278-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020748 | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless volatile liquid or easily liquefied gas | |

CAS No. |

115-11-7, 68037-14-9 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。